molecular formula C12H14ClN3O B11926579 2-amino-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide

2-amino-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B11926579
M. Wt: 251.71 g/mol
InChI Key: HDQPZMPHTRRNKZ-UHFFFAOYSA-N
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Description

2-amino-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide is an organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloroindole and ethylamine.

    Formation of Intermediate: The 5-chloroindole is reacted with ethylamine to form an intermediate compound.

    Acetylation: The intermediate is then acetylated using acetic anhydride to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and intermediates.

    Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.

    Purification: Implementing purification techniques like crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-amino-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases and disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or activate specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide: Similar structure with a fluorine atom instead of chlorine.

    2-amino-N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide: Similar structure with a bromine atom instead of chlorine.

    2-amino-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide: Similar structure with a methyl group instead of chlorine.

Uniqueness

2-amino-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s ability to interact with specific molecular targets, making it distinct from its analogs.

Properties

Molecular Formula

C12H14ClN3O

Molecular Weight

251.71 g/mol

IUPAC Name

2-amino-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C12H14ClN3O/c13-9-1-2-11-10(5-9)8(7-16-11)3-4-15-12(17)6-14/h1-2,5,7,16H,3-4,6,14H2,(H,15,17)

InChI Key

HDQPZMPHTRRNKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)CCNC(=O)CN

Origin of Product

United States

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